Cancer/testis antigens (CTAs) are a unique class of proteins primarily expressed in the testis and various tumors, making them attractive targets for cancer immunotherapy. Among these, Cancer/testis antigen 1 (CTAG1) is notable, particularly the peptide fragment known as Cancer/testis antigen 1 (87-100). This peptide has garnered attention due to its potential immunogenic properties and role in eliciting immune responses against tumors.
Cancer/testis antigen 1 is encoded by the CTAG1B gene located on the X chromosome at the Xq28 region. The protein product, New York esophageal squamous cell carcinoma 1, is expressed predominantly in germ cells of the testis and is reactivated in several malignancies, including melanoma, ovarian cancer, and lung cancer . The CTAG1B gene was first identified in 1997 through serological analysis of recombinant cDNA expression libraries from patients with cancer .
CTAs are classified based on their expression patterns and immunogenicity. They are categorized as tumor-associated antigens, specifically linked to cancer cells but not expressed in normal somatic tissues, except for the testis. CTAG1B belongs to a broader family of CT antigens that includes other members like MAGE and NY-ESO-1 .
The synthesis of Cancer/testis antigen 1 (87-100) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Cancer/testis antigen 1 (87-100) consists of a specific sequence derived from the full-length CTAG1B protein. This peptide fragment typically contains 14 amino acids with a specific sequence that is crucial for its immunogenicity.
The interactions of Cancer/testis antigen 1 (87-100) primarily involve binding to major histocompatibility complex molecules on antigen-presenting cells, which subsequently activate T cells.
Cancer/testis antigen 1 (87-100) acts by presenting itself on the surface of tumor cells via HLA class I molecules. When recognized by T cell receptors, this interaction triggers a cytotoxic T cell response aimed at destroying the tumor cells expressing this antigen.
Research indicates that CTAs can elicit both humoral and cellular immune responses, making them suitable candidates for vaccine development . Studies have shown that patients with tumors expressing NY-ESO-1 demonstrate spontaneous immune responses against this antigen.
Cancer/testis antigen 1 (87-100) has significant applications in:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4